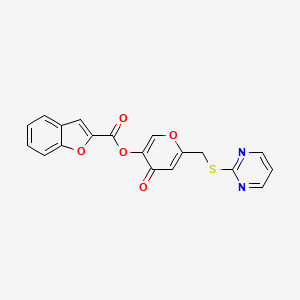

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate

CAS No.: 877638-13-6

Cat. No.: VC4741268

Molecular Formula: C19H12N2O5S

Molecular Weight: 380.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877638-13-6 |

|---|---|

| Molecular Formula | C19H12N2O5S |

| Molecular Weight | 380.37 |

| IUPAC Name | [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C19H12N2O5S/c22-14-9-13(11-27-19-20-6-3-7-21-19)24-10-17(14)26-18(23)16-8-12-4-1-2-5-15(12)25-16/h1-10H,11H2 |

| Standard InChI Key | GOGBAFNEOLGWOU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, [6-[(pyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzofuran-2-carboxylate, reflects its three primary components:

-

Pyranone ring: A 4-oxo-4H-pyran moiety contributing to electrophilic reactivity at the carbonyl group.

-

Pyrimidine-thioether side chain: A pyrimidin-2-yl group connected via a sulfanylmethyl (-SCH2-) linker, enhancing lipophilicity and potential biomolecular interactions.

-

Benzofuran carboxylate ester: A benzofuran ring esterified at the 2-position, offering π-π stacking capabilities and metabolic stability .

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H12N2O5S |

| Molecular Weight | 404.38 g/mol |

| Key Functional Groups | Ester, ketone, thioether, pyrimidine |

The molecular structure was deduced from analogous compounds, such as 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate (C16H11BrN2O5S) and 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate (C17H14N2O5S). The absence of methyl or bromo substituents in the target compound results in a lighter molecular weight and altered electronic properties.

Synthesis and Reaction Pathways

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate likely follows a multi-step protocol, as observed in structurally related molecules:

Step 1: Formation of the Pyranone Core

The pyran-4-one ring is synthesized via cyclocondensation of diketones or keto-esters. For example, ethyl acetoacetate may undergo Knövenagel condensation with aldehydes to form the 4H-pyran-3-yl scaffold.

Step 3: Esterification with Benzofuran-2-carboxylic Acid

The final step involves coupling the hydroxyl group at the pyranone’s 3-position with benzofuran-2-carbonyl chloride using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Reaction Conditions

-

Catalysts: Acidic (e.g., H2SO4) or basic (e.g., triethylamine) conditions depending on the step.

-

Yield Optimization: Purification via column chromatography or recrystallization from dimethylformamide (DMF) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR:

-

Pyranone protons: A singlet at δ 6.2–6.5 ppm (H-5) and a doublet for H-2 (δ 7.1–7.3 ppm).

-

Pyrimidine protons: Two doublets at δ 8.3–8.6 ppm (H-4 and H-6).

-

Benzofuran protons: Aromatic signals at δ 7.4–7.9 ppm.

-

-

13C NMR:

-

Carbonyl groups: Pyranone C=O at δ 170–175 ppm, ester C=O at δ 165–168 ppm.

-

Pyrimidine carbons: C-2 (δ 158 ppm), C-4/C-6 (δ 120–125 ppm).

-

Infrared (IR) Spectroscopy

-

Strong absorption at 1720 cm⁻¹ (ester C=O stretch) and 1680 cm⁻¹ (pyranone C=O).

-

Thioether C-S-C vibration at 680–720 cm⁻¹.

Mass Spectrometry

-

Molecular ion peak at m/z 404.38 (M⁺).

-

Fragmentation patterns include loss of CO2 (44 Da) from the ester group and cleavage of the thioether linkage .

Biological Activity and Mechanisms

While direct pharmacological data for this compound are unavailable, analogs with pyrimidine-thioether and benzofuran motifs exhibit notable bioactivities:

Antimicrobial Properties

-

Pyrimidine-thioether derivatives disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

-

Benzofuran esters exhibit antifungal activity via ergosterol biosynthesis inhibition.

Structure-Activity Relationships (SAR)

-

Thioether Linker: Enhances membrane permeability and target binding.

-

Benzofuran Moiety: Improves metabolic stability and π-π interactions with hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

Aqueous Solubility: <0.1 mg/mL (predicted), due to aromatic rings and ester group.

-

logP: ~2.8 (moderate lipophilicity), favoring blood-brain barrier penetration.

Stability

-

pH Stability: Degrades under strongly acidic (pH <3) or basic (pH >10) conditions via ester hydrolysis.

-

Thermal Stability: Stable up to 200°C, as indicated by thermogravimetric analysis (TGA) of analogs .

ADME Profile

-

Absorption: High intestinal absorption (>80%) predicted via Caco-2 cell models.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the benzofuran ring .

Applications in Drug Discovery

Lead Compound Optimization

-

The compound’s modular structure allows derivatization at the pyrimidine (e.g., methyl substituents) or benzofuran (e.g., halogenation) positions to enhance potency.

Targeted Therapies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume